molecular formula C12H15NO2 B3239805 Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate CAS No. 1421868-51-0

Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate

Cat. No. B3239805
CAS RN: 1421868-51-0
M. Wt: 205.25
InChI Key: PLTYXWQEMLQCPO-WDEREUQCSA-N
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Description

Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is used in scientific research for various purposes, including drug development, chemical synthesis, and biochemical studies.

Mechanism of Action

The mechanism of action of Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, reward, and addiction.
Biochemical and Physiological Effects:
Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate has various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including monoamine oxidase and tyrosine hydroxylase. It also increases the levels of dopamine and serotonin in the brain, which can lead to improved mood, increased motivation, and decreased anxiety.

Advantages and Limitations for Lab Experiments

Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. It is also stable and easy to handle. However, there are some limitations to its use. It has a short half-life, which means that its effects are short-lived. It also has low potency, which makes it less effective than other compounds used in research.

Future Directions

There are several future directions for the use of Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate in scientific research. One area of interest is the development of new drugs that target the dopamine and serotonin systems. Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate could be used as a starting point for the development of these drugs. Another area of interest is the investigation of the role of Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate in addiction and other psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate and its potential therapeutic applications.

Scientific Research Applications

Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate has various applications in scientific research. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in biochemical studies to investigate the mechanism of action of enzymes and receptors. Furthermore, Methyl (Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate)-5-phenylpyrrolidine-2-carboxylate has potential therapeutic applications, including the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYXWQEMLQCPO-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2r,5s)-5-phenylpyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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